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Compound of Interest

Compound Name: 3,5-Di-tert-butylaniline

Cat. No.: B181150

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3,5-Di-tert-
butylaniline against its structural isomers and the parent aniline molecule. The information
presented is intended to aid researchers in compound identification, characterization, and
quality control during the drug development process. All data is supported by established

experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3,5-Di-tert-butylaniline and its
selected alternatives. This allows for a direct comparison of their spectral fingerprints.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Compound

Chemical Shift (8)
of tert-butyl
Protons (ppm)

Chemical Shift (8) Chemical Shift (8)
of Aromatic of -NHz Protons
Protons (ppm) (ppm)

~6.95 (t, 1H, J=1.8

3,5-Di-tert-butylaniline  ~1.29 (s, 18H) Hz), ~6.69 (d, 2H, ~3.61 (s, 2H)
J=1.8 Hz)
_ . ~7.15 (d, 2H), ~6.70
2,6-Di-tert-butylaniline  ~1.43 (s, 18H) ~4.0 (br s, 2H)
(t, 1H)
~7.25 (d, 1H), ~7.10
_ . ~1.30 (s, 9H), ~1.45
2,4-Di-tert-butylaniline (s, 9H) (dd, 1H), ~6.65 (d, ~3.7 (br s, 2H)
S!
1H)
. . ~7.18 (t, 2H), ~6.77 (t,
Aniline Not Applicable ~3.76 (s, 2H)

1H), ~6.68 (d, 2H)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (8) of tert- Chemical Shift (8) of

Compound .
butyl Carbons (ppm) Aromatic Carbons (ppm)
_ 3 ~31.5 (C(CHs)3), ~34.8 ~151.7, ~146.4, ~113.8,
3,5-Di-tert-butylaniline
(C(CH3)3) ~111.2
_ 3 ~31.8 (C(CH3)3), ~34.2 ~143.2, ~136.1, ~122.5,
2,6-Di-tert-butylaniline
(C(CH3)3) ~118.4

2,4-Di-tert-butylaniline

~145.8, ~140.2, ~135.8,

~31.4, ~31.6, ~34.0, ~34.4

~126.5, ~123.1, ~115.9

Aniline

Not Applicable

~146.7, ~129.3, ~118.6,
~115.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Disk/Thin Film, cm~1)
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c=C
. C-H Stretching C-H Stretching .
Compound N-H Stretching . . . Stretching
(Aromatic) (Aliphatic) .
(Aromatic)
3,5-Di-tert-
N ~3430, ~3350 ~3050 ~2960, ~2870 ~1620, ~1580
butylaniline
2,6-Di-tert-
- ~3480, ~3390[1]  ~3060 ~2960, ~2870[1]  ~1610, ~1580
butylaniline
2.,4-Di-tert-
- ~3450, ~3360 ~3050 ~2960, ~2870 ~1620, ~1580
butylaniline
Aniline ~3430, ~3360 ~3040 Not Applicable ~1620, ~1600
Table 4: Mass Spectrometry Data (GC-MS, m/z)
Compound Molecular lon (M) Key Fragmentation Peaks

190 ([M-CHs]*), 148 ([M-

3,5-Di-tert-butylaniline 205
C(CHs)3]%)
2,6-Di-tert-butylaniline 205[1] 190 ([M-CHs]")[1]
, . 190 ([M-CHs]*), 148 ([M-
2,4-Di-tert-butylaniline 205[2]
C(CHs)3]%)
Aniline 93 66, 65

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The
following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.7 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard. The solution was then transferred to a 5 mm NMR tube.

'H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse
sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s,
an acquisition time of 4 s, and 16 scans.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of
2.0 s, an acquisition time of 1.5 s, and 1024 scans.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier
transform. Phase and baseline corrections were applied to the resulting spectra. Chemical
shifts are reported in parts per million (ppm) relative to TMS (d = 0.00 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Disk Method): Approximately 1-2 mg of the solid aniline sample
was ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The
spectrum was recorded in the range of 4000-400 cm~1. A background spectrum of a blank
KBr pellet was also recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus
wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

Sample Preparation: A dilute solution of the aniline sample (approximately 1 mg/mL) was
prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:
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o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 pym film thickness).
o Injector Temperature: 250 °C.

o Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a
rate of 10 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-550.

o Source Temperature: 230 °C.

o Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of
the analyte. The mass spectrum corresponding to the chromatographic peak was then
analyzed and compared to spectral libraries for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an aniline compound.
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Caption: Workflow for the spectroscopic characterization of aniline compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of
3,5-Di-tert-butylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181150#spectroscopic-data-for-3-5-di-tert-
butylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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